molecular formula C11H14ClNO2 B12843602 N-[(2-Chlorophenyl)methyl]glycine ethyl ester

N-[(2-Chlorophenyl)methyl]glycine ethyl ester

Cat. No.: B12843602
M. Wt: 227.69 g/mol
InChI Key: YPFCECVJYFFFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chlorophenyl)methyl]glycine ethyl ester is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chlorophenyl group attached to a glycine ethyl ester moiety.

Preparation Methods

The synthesis of N-[(2-Chlorophenyl)methyl]glycine ethyl ester typically involves the reaction of 2-chlorobenzylamine with ethyl chloroacetate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dimethylformamide at elevated temperatures (around 50°C) for several hours. The product is then purified using techniques such as flash chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

N-[(2-Chlorophenyl)methyl]glycine ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]glycine ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural similarity to certain amino acids.

    Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, particularly those targeting neurological pathways.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]glycine ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can enhance binding affinity to certain proteins, while the glycine ethyl ester moiety can mimic natural substrates or inhibitors. This dual functionality allows the compound to modulate biological pathways effectively .

Comparison with Similar Compounds

N-[(2-Chlorophenyl)methyl]glycine ethyl ester can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological interactions compared to its analogs.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

ethyl 2-[(2-chlorophenyl)methylamino]acetate

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11(14)8-13-7-9-5-3-4-6-10(9)12/h3-6,13H,2,7-8H2,1H3

InChI Key

YPFCECVJYFFFHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC1=CC=CC=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.